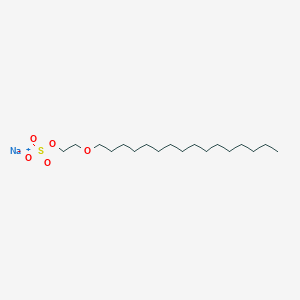

Sodium 2-hexadecyloxyethyl sulfate

Description

Properties

CAS No. |

14858-54-9 |

|---|---|

Molecular Formula |

C18H37NaO5S |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

sodium;2-hexadecoxyethyl sulfate |

InChI |

InChI=1S/C18H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23-24(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

SRGOZMJZADWWPU-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Other CAS No. |

68187-52-0 14858-54-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings and Limitations

- Advantages of Sodium 2-Hexadecyloxyethyl Sulfate : The ethoxy group improves solubility and interfacial activity compared to linear alkyl sulfates.

- Limitations : Lack of direct thermochemical data (e.g., phase properties, enthalpy) from the evidence; inferences rely on analogs like sodium sulfate (ΔfH° = -1,427 kJ/mol for solid phase) .

- Research Gaps : CMC, biodegradability, and chronic toxicity data for Sodium 2-hexadecyloxyethyl sulfate are needed for comprehensive evaluation.

Preparation Methods

Ethoxylation of 1-Hexadecanol Followed by Sulfation

The most common approach involves two sequential reactions: ethoxylation of 1-hexadecanol to form 2-hexadecyloxyethanol, followed by sulfation of the terminal hydroxyl group.

Ethoxylation Step

1-Hexadecanol is reacted with ethylene oxide in the presence of a basic catalyst (e.g., potassium hydroxide) to form 2-hexadecyloxyethanol. This reaction typically proceeds under anhydrous conditions at elevated temperatures (80–120°C) to prevent polymerization of ethylene oxide.

Example Protocol

Sulfation Step

The terminal hydroxyl group of 2-hexadecyloxyethanol is sulfated using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) complexes.

Example Protocol

-

Reactants : 2-Hexadecyloxyethanol (100 g), chlorosulfonic acid (1.1 equiv).

-

Conditions : 0–5°C in dichloromethane, stirred for 2 hours.

-

Neutralization : The sulfated intermediate is neutralized with 10% aqueous NaOH to pH 7–8, yielding the sodium salt.

Key Considerations

Direct Sulfation of Pre-Formed 2-Hexadecyloxyethanol

For commercially available 2-hexadecyloxyethanol, direct sulfation simplifies the synthesis.

Sulfation Using SO3-Pyridine Complex

Sulfur trioxide complexes offer controlled reactivity, minimizing side reactions.

Example Protocol

Characterization Data

-

1H NMR (CDCl3) : δ 3.70–3.65 (m, 2H, -CH2-OSO3Na), 3.50 (t, J = 6.6 Hz, 2H, -O-CH2-C15H31), 1.25 (broad, 28H, alkyl chain), 0.88 (t, J = 6.8 Hz, 3H, terminal -CH3).

Reaction Optimization and Conditions

Temperature and Solvent Effects

| Parameter | Ethoxylation Optimal Range | Sulfation Optimal Range |

|---|---|---|

| Temperature | 80–120°C | 0–25°C |

| Solvent | n-Heptane/THF | Dichloromethane/THF |

| Catalyst | KOH (2–5% w/w) | Pyridine/SO3 complex |

Yield and Purity Enhancements

-

Ethoxylation : Excess ethylene oxide (1.2–1.5 equiv) drives the reaction to >90% conversion.

-

Sulfation : A slight excess of SO3 (1.05 equiv) ensures complete sulfation without over-sulfation.

Purification and Characterization

Purification Techniques

Analytical Methods

-

FT-IR : Peaks at 1250 cm⁻¹ (S=O stretch) and 1050 cm⁻¹ (C-O-SO3 stretch) confirm sulfation.

-

HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~12 min.

Industrial-Scale Production Considerations

Continuous Ethoxylation Reactors

Tubular reactors with inline ethylene oxide injection enable scalable ethoxylation, reducing batch-to-batch variability.

Challenges and Troubleshooting

Common Issues

| Issue | Cause | Solution |

|---|---|---|

| Low ethoxylation yield | Moisture in reactants | Use molecular sieves for solvent drying |

| Sulfation by-products | Excess SO3 | Precise stoichiometric control |

Q & A

Q. How is the molecular structure of sodium 2-hexadecyloxyethyl sulfate characterized, and what techniques confirm its elemental composition?

The compound’s structure includes a hexadecyloxyethyl chain linked to a sulfate group, forming an anionic surfactant. Elemental analysis via techniques like combustion analysis or X-ray photoelectron spectroscopy (XPS) quantifies its composition: C (53.14%), H (9.24%), Na (7.27%), S (10.13%), and O (20.22%). Structural confirmation is achieved using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) to identify alkyl chains and sulfate groups .

Q. What analytical methods are suitable for quantifying sodium 2-hexadecyloxyethyl sulfate in aqueous solutions?

High-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS) is effective for ion fragmentation analysis. For example, monitoring SO₃⁺ (m/z=79.96) and organic ion ratios can differentiate its concentration in mixed systems with sodium sulfate. Adjusting ion ratios (e.g., SO₃⁺ reduction with increasing surfactant concentration) allows quantification in complex matrices .

Q. How does the surfactant behavior of sodium 2-hexadecyloxyethyl sulfate compare to sodium dodecyl sulfate (SDS)?

Critical aggregation concentration (CAC) and micelle formation can be studied using surface tension, conductivity, and viscosity measurements. Unlike SDS, the longer hexadecyl chain and ethoxy group in sodium 2-hexadecyloxyethyl sulfate enhance hydrophobic interactions, lowering CAC and improving stability in nonpolar systems. Comparative studies require temperature-controlled experiments (e.g., 30°C) and surfactant-polymer interaction assays .

Advanced Research Questions

Q. What mechanistic role does sodium 2-hexadecyloxyethyl sulfate play in catalyzing hydrolysis reactions, and how do structural modifications affect efficiency?

The surfactant acts as a micellar catalyst, increasing hydrolysis rates of substrates like 2-(substituted phenoxy)tetrahydropyrans by 15–50×. Catalytic efficiency depends on micelle-substrate binding and the surfactant’s ability to stabilize transition states. Introducing a methyl group at the hexadecyl chain’s 1-position disrupts micelle formation, reducing efficacy. Kinetic studies (e.g., activation energy calculations) and comparative assays with nonionic surfactants are critical .

Q. How can researchers design experiments to study interactions between sodium 2-hexadecyloxyethyl sulfate and hydrophobic polymers?

Use surface tension and conductivity titrations to determine CAC and polymer saturation points (psp). For example, mixing with ethyl(hydroxyethyl)cellulose (EHEC) and monitoring conductivity changes reveals cooperative association without specific binding. Viscosity measurements further elucidate micelle-polymer network formation .

Q. How should researchers resolve contradictions in data related to surfactant concentration effects on reaction kinetics?

Contradictions may arise from ion suppression in mixed systems (e.g., SO₃⁺ signal reduction in HR-ToF-AMS). Validate results using complementary techniques like liquid chromatography-mass spectrometry (LC-MS) to isolate surfactant contributions. Statistical tools (e.g., ANOVA) and pH-controlled experiments (e.g., pH 6, 25°C) minimize variability .

Q. What experimental approaches quantify the impact of ethoxylation degree on physicochemical properties?

Synthesize derivatives with varying ethoxy units and compare properties:

- Solubility : Cloud point measurements in aqueous/organic solvents.

- Foaming : Ross-Miles foam test under standardized conditions.

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures. Structural analogs (e.g., sodium trideceth sulfate) serve as benchmarks .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.